4-デメチルトリメトプリム

概要

説明

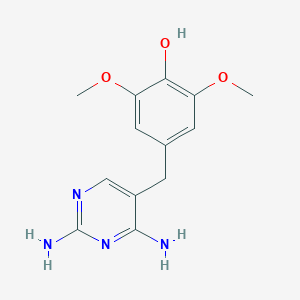

4-ヒドロキシトリメトプリムは、よく知られた抗菌剤であるトリメトプリムの誘導体です。トリメトプリム分子の4位にヒドロキシル基が存在することが特徴です。 4-ヒドロキシトリメトプリムの化学式はC14H18N4O4であり、分子量は306.32 g/molです 。この化合物は主に、その潜在的な抗菌特性と、トリメトプリムの代謝物としての役割について研究されています。

2. 製法

合成経路と反応条件: 4-ヒドロキシトリメトプリムの合成は、通常、トリメトプリムのヒドロキシル化を伴います。一般的な方法の1つは、制御された条件下で適切な触媒を用いた触媒的ヒドロキシル化です。 反応は有機溶媒中で行われ、生成物はクロマトグラフィー技術を用いて精製されます .

工業的生産方法: 4-ヒドロキシトリメトプリムの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高効率反応器と連続フローシステムの使用が含まれ、一貫した製品品質が保証されます。 精製プロセスは、医薬品用途に適した高収率と純度レベルを達成するために最適化されています .

科学的研究の応用

4-ヒドロキシトリメトプリムには、いくつかの科学研究における応用があります。

化学: トリメトプリム代謝物の研究のための分析化学における標準物質として使用されます。

生物学: この化合物は、その潜在的な抗菌特性と、細菌耐性機構における役割について研究されています。

医学: 研究は、抗菌剤としてのその薬物動態と潜在的な治療的応用について焦点を当てています。

作用機序

4-ヒドロキシトリメトプリムは、ジヒドロ葉酸レダクターゼ酵素を阻害することによって抗菌効果を発揮します。この酵素は、細菌のDNAとRNAの産生に必要なテトラヒドロ葉酸の合成に不可欠です。この酵素を阻害することによって、4-ヒドロキシトリメトプリムは細菌の細胞複製を阻害し、細胞死につながります。 分子標的は細菌のジヒドロ葉酸レダクターゼ酵素であり、関与する経路は葉酸合成経路です .

類似の化合物:

トリメトプリム: 抗菌剤として広く使用されている親化合物。

3-デスメチルトリメトプリム: トリメトプリムの別の代謝物で、同様の抗菌特性を持っています。

メトトレキセート: がん治療と自己免疫疾患に使用される抗葉酸薬。

独自性: 4-ヒドロキシトリメトプリムは、ヒドロキシル基の存在により独特です。この基は、その薬物動態と薬力学に影響を与える可能性があります。 この修飾は、トリメトプリムと比較して、その抗菌活性を高め、耐性を低下させる可能性があります .

生化学分析

Biochemical Properties

4-Demethyltrimethoprim interacts with the enzyme DHFR, inhibiting its activity . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and certain amino acids . The nature of this interaction is competitive, with 4-Demethyltrimethoprim binding to the active site of DHFR and preventing the binding of its natural substrate .

Cellular Effects

The inhibition of DHFR by 4-Demethyltrimethoprim has profound effects on cellular processes. It disrupts the synthesis of nucleotides and amino acids, which in turn affects DNA replication, RNA transcription, and protein synthesis . This can lead to cell cycle arrest and ultimately cell death .

Molecular Mechanism

4-Demethyltrimethoprim exerts its effects at the molecular level by binding to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This binding interaction is competitive, meaning that 4-Demethyltrimethoprim and dihydrofolate compete for the same binding site on the enzyme .

Temporal Effects in Laboratory Settings

The effects of 4-Demethyltrimethoprim in laboratory settings can vary over time. Initially, the compound may exert a strong inhibitory effect on DHFR, leading to a rapid decrease in cellular functions dependent on nucleotide and amino acid synthesis .

Dosage Effects in Animal Models

The effects of 4-Demethyltrimethoprim in animal models can vary with dosage . At lower doses, the compound may exert a therapeutic effect by inhibiting the growth of bacteria. At higher doses, 4-Demethyltrimethoprim may cause adverse effects, potentially due to the disruption of normal cellular processes .

Metabolic Pathways

4-Demethyltrimethoprim is involved in the folate metabolic pathway . It interacts with the enzyme DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This can affect the levels of these metabolites in the cell, as well as the flux through the pathway .

Transport and Distribution

Given its structural similarity to trimethoprim, it is likely that it is transported into cells via passive diffusion or active transport mechanisms .

Subcellular Localization

Given its role as an inhibitor of DHFR, it is likely that it localizes to the cytoplasm where this enzyme is found .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytrimethoprim typically involves the hydroxylation of trimethoprim. One common method is the catalytic hydroxylation using a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of 4-Hydroxytrimethoprim follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The purification process is optimized to achieve high yields and purity levels suitable for pharmaceutical applications .

化学反応の分析

反応の種類: 4-ヒドロキシトリメトプリムは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。

還元: この化合物は、ヒドロキシル基を除去するために還元することができ、トリメトプリムに戻ります。

置換: ヒドロキシル基は、適切な条件下で他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 塩化チオニルまたは三臭化リンなどの試薬を置換反応に使用できます。

主な生成物:

酸化: ケトンまたはアルデヒドの形成。

還元: トリメトプリムの形成。

類似化合物との比較

Trimethoprim: The parent compound, used widely as an antibacterial agent.

3-Desmethyltrimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.

Methotrexate: An antifolate drug used in cancer therapy and autoimmune diseases.

Uniqueness: 4-Hydroxytrimethoprim is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its antibacterial activity and reduce resistance compared to trimethoprim .

生物活性

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (commonly referred to as compound X) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological functions, and relevant research findings.

- IUPAC Name : 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.3 g/mol

- CAS Number : 21253-58-7

- Purity : 97% .

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various cellular processes. Its structure allows it to interact with enzymes and receptors that are pivotal in cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to X have shown significant antibacterial properties. A study highlighted that derivatives of 2,4-diaminopyrimidines exhibit enhanced activity against Gram-positive bacteria. This is attributed to their ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication .

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial efficacy of compound X was evaluated against traditional antibiotics. The results demonstrated a more than 50-fold increase in activity against specific strains of bacteria when compared to conventional treatments like ciprofloxacin. This suggests that compound X could serve as a potent alternative or adjunct in antibiotic therapy .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. The study revealed that modifications at the methoxy positions significantly influenced the biological activity. Compounds with additional substitutions at these positions exhibited enhanced binding affinity to target enzymes involved in bacterial metabolism .

Summary of Biological Activities

Future Directions

The potential clinical applications of compound X are vast, particularly in developing new antibacterial agents and cancer therapeutics. Ongoing research aims to explore its efficacy in vivo and its safety profile in human subjects.

特性

IUPAC Name |

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOCGNHBIFZCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877223 | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21253-58-7 | |

| Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Demethyltrimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEMETHYLTRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?

A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.

Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?

A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.

Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?

A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。